molecular formula C13H15NO4 B12858424 (R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

(R)-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione

Cat. No.: B12858424
M. Wt: 249.26 g/mol
InChI Key: AXLZMTUJQWSFSF-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione is a compound that belongs to the class of piperidine-2,6-diones. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione can be achieved through several synthetic routes. One common method involves the Dieckmann cyclization of 2-(3,5-dioxopiperazin-2-yl) acetates . This reaction typically requires the use of a strong base and an appropriate solvent to facilitate the cyclization process. Another method involves the stepwise allylation, hydroboration, and oxidation of piperazine-2,6-diones .

Industrial Production Methods: Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by the presence of the hydroxy and methoxybenzyl groups, which can act as reactive sites.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the piperidine ring can yield a more saturated compound .

Mechanism of Action

The mechanism of action of ®-3-hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The presence of the hydroxy and methoxybenzyl groups enhances its binding affinity and specificity .

Properties

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

(3R)-3-hydroxy-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione

InChI

InChI=1S/C13H15NO4/c1-18-10-4-2-9(3-5-10)8-14-12(16)7-6-11(15)13(14)17/h2-5,11,15H,6-8H2,1H3/t11-/m1/s1

InChI Key

AXLZMTUJQWSFSF-LLVKDONJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C(=O)CC[C@H](C2=O)O

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)CCC(C2=O)O

Origin of Product

United States

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